8-Isoquinolinamine, 5-methoxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

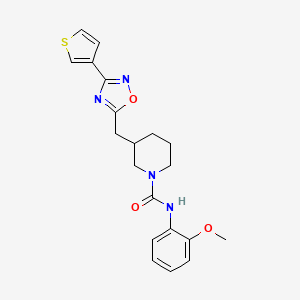

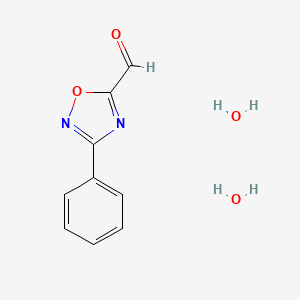

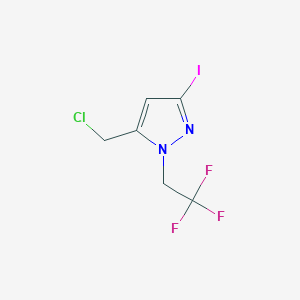

8-Isoquinolinamine, 5-methoxy-, also known as 8-Amino-5-methoxyquinoline, is a substituted quinoline derivative . It can be prepared using 5-chloro-2-nitroaniline as a starting material . It can act as an easily removable directing group and also mediate C-H activation .

Synthesis Analysis

The synthesis of 8-Isoquinolinamine, 5-methoxy-, involves the use of safe and non-toxic reagents, making these routes suitable for large-scale production without the risk of harm to workers or the environment .Molecular Structure Analysis

The molecular formula of 8-Isoquinolinamine, 5-methoxy- is C9H8N2 . Its average mass is 144.173 Da and its monoisotopic mass is 144.068741 Da .Chemical Reactions Analysis

The solubility of 8-Isoquinolinamine, 5-methoxy-, in different solvents has been studied . The mole fractions of 8-Isoquinolinamine in monosolvents were obtained to be maximum in neat DMF . For the four binary mixed solvent systems, the amount of 8-Isoquinolinamine dissolved in n-propanol + water is more than that in the other three systems .Physical And Chemical Properties Analysis

8-Isoquinolinamine, 5-methoxy-, has a density of 1.2±0.1 g/cm3, a boiling point of 335.7±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 57.9±3.0 kJ/mol and its flash point is 183.3±8.1 °C . It has 2 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

A study has discovered a new isoquinolone alkaloid from an endophytic fungus, exhibiting strong antifungal activity and potent antibacterial activity against Staphylococcus aureus (Ma et al., 2017).

Antitumor Activity

Research indicates that Methoxy‐indolo[2,1‐a]isoquinolines demonstrate cytostatic activity in vitro against leukemia and mammary tumor cells, suggesting potential in cancer treatment (Ambros et al., 1988).

Fluorescence in Zinc Detection

A study on the synthesis of methoxy isomers of a specific compound related to Zinquin ester, a fluorophore for Zn(II), showed that these compounds form fluorescent complexes with Zn(II), which can be significant in zinc detection (Kimber et al., 2003).

Dental Plaque Inhibition

Certain methoxy hydroxyquinolines, including 5-methoxy analogs, have been synthesized and evaluated for their antibacterial and antiplaque activity, indicating their potential use in dental health (Warner et al., 1975).

Interaction with DNA

A study on methoxy-8H-dibenzo[a,g]isoquinolin-8-ones indicated their ability to interact with DNA, with some derivatives showing high inhibition of cell proliferation in mammary tumor cells (Weimar et al., 1991).

Chemosensor for Cadmium

5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has been characterized as a selective chemosensor for Cd2+, suggesting its application in measuring cadmium concentrations in waste streams and food products (Prodi et al., 2001).

Reduced Phototoxicity in Antibacterial Agents

A fluoroquinoline with a methoxy group at the 8 position demonstrated reduced phototoxicity, indicating its potential as a safer antibacterial agent (Marutani et al., 1993).

Antiparasitic Activity

A study on 8-aminoquinolines showed their antiparasitic activities in murine models of malaria and pneumocystis pneumonia, with different enantiomers exhibiting varying levels of efficacy and toxicity (Nanayakkara et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-methoxyisoquinolin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZPPRZWRKJASB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CN=CC2=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-Dichlorophenyl)methyl]-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine](/img/structure/B2415860.png)

![ethyl 4-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2415861.png)

![1-methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2415862.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2415864.png)

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2415868.png)